Methyl 4-(chlorosulfonyl)-3-methylbenzoate
CAS No.: 260968-81-8
Cat. No.: VC7473935
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 260968-81-8 |
---|---|
Molecular Formula | C9H9ClO4S |
Molecular Weight | 248.68 |
IUPAC Name | methyl 4-chlorosulfonyl-3-methylbenzoate |
Standard InChI | InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3 |
Standard InChI Key | GESFZPOWQXMAKN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Introduction
Synthesis Methods
Chlorosulfonylation Reaction
The synthesis begins with 3-methylbenzoic acid, which undergoes chlorosulfonylation using chlorosulfonic acid (). This step introduces the chlorosulfonyl group () at the para position relative to the carboxylic acid group. The reaction typically proceeds under controlled temperatures (0–5°C) to mitigate exothermic side reactions.
Esterification
The intermediate sulfonic acid is subsequently esterified with methanol () in the presence of a strong acid catalyst, such as sulfuric acid (). This step replaces the carboxylic acid’s hydroxyl group with a methoxy group, yielding the final ester product.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 248.68 g/mol | |
Melting Point | 116°C | |
LogP | 2.62–2.79 | |
PSA (Polar Surface Area) | 68.82 Ų | |
Storage Conditions | 2–8°C under inert atmosphere |
The compound’s melting point of 116°C indicates a crystalline solid at room temperature. Its stability under inert storage conditions aligns with recommendations for sulfonyl chlorides, which are prone to hydrolysis in humid environments .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The chlorosulfonyl group’s electrophilic nature enables its use in synthesizing sulfonamides, a class of antibiotics and diuretics. For example, nucleophilic displacement with amines yields sulfonamide derivatives:
Dye and Pigment Production
In the dye industry, the compound acts as a precursor for sulfonated azo dyes, which exhibit enhanced water solubility and chromatic properties. The methyl ester group provides steric stability, preventing premature hydrolysis during dye formulation.
Agrochemical Development
Recent studies highlight its role in synthesizing herbicidal sulfonylureas, where the chlorosulfonyl moiety reacts with heterocyclic amines to form potent enzyme inhibitors.
Comparison with Structural Analogues
Compound | CAS No. | Substituents | Melting Point | Reactivity |
---|---|---|---|---|
Methyl 4-(chlorosulfonyl)benzoate | 69812-51-7 | −ClSO₂ at C4, −COOCH₃ at C1 | 72–73°C | High |
Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 372198-41-9 | −ClSO₂ at C3, −CH₃ at C4 | N/A | Moderate |
The para-substituted derivative (CAS 260968-81-8) exhibits higher reactivity in electrophilic substitutions compared to its meta-substituted analogue due to reduced steric hindrance .
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